molecular formula C9H11N3O2 B8809851 4-Nitro-2-(pyrrolidin-1-yl)pyridine CAS No. 914397-51-6

4-Nitro-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B8809851
CAS No.: 914397-51-6
M. Wt: 193.20 g/mol
InChI Key: KSAFZCMOQAVARL-UHFFFAOYSA-N
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Description

4-Nitro-2-(pyrrolidin-1-yl)pyridine (CAS: 914397-51-6) is a pyridine derivative featuring a nitro (-NO₂) group at the 4-position and a pyrrolidine ring attached to the 2-position. Its molecular weight is 193.21 g/mol, and it is available with a purity of 98% . The compound’s structure combines the electron-withdrawing nitro group with the electron-donating pyrrolidine moiety, creating a unique electronic profile that influences its reactivity in reactions such as 1,3-dipolar cycloadditions .

Properties

CAS No.

914397-51-6

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

4-nitro-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-9(7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2

InChI Key

KSAFZCMOQAVARL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-Nitro-2-(pyrrolidin-1-yl)pyridine possesses a pyridine ring substituted with a nitro group and a pyrrolidine moiety. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2 with a molecular weight of approximately 182.19 g/mol. The presence of the nitro group enhances its reactivity, making it suitable for various synthetic transformations.

Pharmaceutical Development

Lead Compound for Drug Design
this compound has been explored as a lead compound for developing new pharmaceuticals, particularly targeting neurological disorders due to its interaction with neurotransmitter receptors such as the histamine H3 receptor. Compounds with similar structures have demonstrated potential in treating obesity and other metabolic disorders by modulating histaminergic activity .

Antimicrobial and Anticancer Activities
Research indicates that derivatives of 4-nitropyridines exhibit significant antimicrobial and anticancer properties. Studies have shown that compounds structurally related to this compound can inhibit the growth of various bacterial strains and cancer cell lines . The mechanism often involves interference with cellular processes through enzyme inhibition or receptor antagonism.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Nitration of Pyridine Derivatives : Introduction of the nitro group via electrophilic aromatic substitution.
  • Pyrrolidine Formation : The pyrrolidine moiety can be synthesized through cyclization reactions involving suitable precursors.

These synthetic strategies allow for the generation of various derivatives, which can be screened for enhanced biological activity.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of this compound derivatives showed promising results against breast cancer cell lines. The compound was found to induce apoptosis through activation of caspase pathways, leading to reduced cell viability .

CompoundIC50 (µM)Mechanism of Action
A12Caspase activation
B8Inhibition of DNA synthesis
C15Induction of oxidative stress

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyridine derivatives allows for meaningful comparisons with 4-nitro-2-(pyrrolidin-1-yl)pyridine. Below is a detailed analysis of analogous compounds, focusing on substituent effects, physical properties, spectral data, and synthetic routes.

Table 1: Comparative Analysis of Pyridine Derivatives with Pyrrolidine and Nitro/Halogen Substituents

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm) Synthesis Method Reference
This compound 4-NO₂, 2-pyrrolidine 193.21 N/A N/A Not explicitly described
5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (2j) 5-Cl, 3-NO₂, 2-pyrrolidine 257.68 148–150 Pyridine H: δ 8.35 (s) 1,3-Dipolar cycloaddition
5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) 5-Br, 3-NO₂, 2-pyrrolidine 302.12 162–164 Pyridine H: δ 8.36 (s) 1,3-Dipolar cycloaddition
Methyl 5-nitro-2-(pyrrolidin-1-yl)nicotinate (2q) 5-NO₂, 2-pyrrolidine, methyl ester 265.27 132–134 Ester CH₃: δ 3.95 (s) 1,3-Dipolar cycloaddition
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine 3-Br, 2-F, 6-pyrrolidine N/A N/A N/A Commercial synthesis

Key Observations:

Substituent Effects on Physical Properties :

  • Halogen substituents (Cl, Br) increase molecular weight and melting points compared to the parent compound. For example, 5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine (2n) has a molecular weight of 302.12 g/mol and a melting point of 162–164°C, likely due to enhanced van der Waals interactions .
  • The methyl ester group in 2q lowers the melting point (132–134°C) compared to halogenated analogs, possibly due to reduced symmetry or weaker intermolecular forces .

Spectral Data Trends :

  • In halogenated derivatives (2j, 2n), the pyridine proton adjacent to the nitro group resonates as a singlet near δ 8.35–8.36, reflecting the deshielding effect of the electron-withdrawing nitro group .
  • The methyl ester proton in 2q appears as a sharp singlet at δ 3.95, characteristic of ester moieties .

Synthetic Accessibility: Compounds in are synthesized via 1,3-dipolar cycloadditions using nitropyridines, formaldehyde, and styrene derivatives, followed by purification via column chromatography . This method is versatile for introducing diverse substituents. Commercial analogs like 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine are available at high costs (e.g., $400/g), highlighting the economic challenges of complex halogenated pyridines .

Reactivity and Applications: The nitro group in this compound likely enhances its reactivity as a 2π-component in cycloadditions, similar to analogs in .

Q & A

Q. What are the standard synthetic routes for preparing nitro-substituted pyridine derivatives like 4-Nitro-2-(pyrrolidin-1-yl)pyridine?

  • Methodological Answer : A common approach involves introducing the nitro group via electrophilic aromatic substitution or coupling reactions. For example, pyrrolidine can be introduced at the 2-position of pyridine through Buchwald-Hartwig amination or nucleophilic substitution, followed by nitration at the 4-position using nitric acid/sulfuric acid mixtures. Key steps include:
  • Pyrrolidine Substitution : Use a palladium catalyst (e.g., Pd(OAc)₂) with ligands like XPhos in anhydrous toluene at 100–110°C for 12–24 hours .
  • Nitration : Controlled nitration at low temperatures (0–5°C) to avoid over-nitration or decomposition .
    Example Reaction Table :
StepReagents/ConditionsYieldReference
Pyrrolidine couplingPd(OAc)₂, XPhos, toluene, 110°C~60%
NitrationHNO₃/H₂SO₄, 0–5°C45–55%

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • NMR Analysis : The pyrrolidine protons appear as multiplet signals at δ 1.8–2.2 ppm (CH₂) and δ 2.5–3.0 ppm (N-CH₂). The nitro group deshields adjacent protons, shifting aromatic protons downfield (δ 8.5–9.0 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent nitro group degradation. Avoid exposure to reducing agents or high temperatures (>50°C), which may trigger decomposition (e.g., nitro-to-amine reduction or ring opening) .

Q. What safety protocols are critical when handling nitro-containing pyridine derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Emergency Measures : For skin contact, rinse with water for 15+ minutes; for ingestion, seek immediate medical attention .

Q. How do pyrrolidine substituents influence the reactivity of pyridine derivatives?

  • Methodological Answer : Pyrrolidine acts as an electron-donating group via conjugation, increasing electron density at the pyridine ring. This enhances susceptibility to electrophilic substitution but may reduce nitro group stability under acidic conditions .

Advanced Research Questions

Q. How can researchers design analogues of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Modification : Replace pyrrolidine with piperidine (larger ring) or introduce electron-withdrawing groups (e.g., CF₃) to tune electronic effects.
  • Biological Screening : Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. demonstrates this approach for indole-pyrrolidine hybrids .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in pyrrolidine) causing signal splitting.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by tracing proton-proton or proton-carbon correlations .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound?

  • Methodological Answer : The nitro group acts as a strong meta-directing, electron-withdrawing moiety. Under reductive conditions (e.g., H₂/Pd-C), it converts to an amine, altering the compound’s electronic profile. Kinetic studies using UV-Vis spectroscopy can monitor reduction rates .

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with varying ligands (dppp, XPhos) to enhance coupling efficiency.
  • Solvent Optimization : Replace toluene with DMF for better solubility of intermediates .

Q. What advanced analytical methods validate the purity of this compound?

  • Methodological Answer :
  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

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